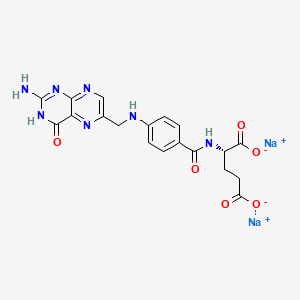

Folic acid (disodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Folic acid (disodium) is the disodium salt form of folic acid, a water-soluble B vitamin (B9) that plays a crucial role in DNA synthesis, repair, and methylation. It is essential for cell division and growth, making it particularly important during periods of rapid cell division such as pregnancy and infancy. Folic acid (disodium) is used as a dietary supplement and in fortified foods to prevent folate deficiency and associated health issues like neural tube defects in newborns .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of folic acid (disodium) involves several steps, starting from p-aminobenzoic acid, glutamic acid, and pteridine derivatives. The process typically includes the following steps:

Condensation Reaction:

p-Aminobenzoic acid reacts with pteridine derivatives to form dihydropteroic acid.Glutamation: Dihydropteroic acid is then conjugated with glutamic acid to form dihydrofolic acid.

Oxidation: Dihydrofolic acid is oxidized to folic acid.

Neutralization: Folic acid is neutralized with sodium hydroxide to form folic acid (disodium).

Industrial Production Methods

Industrial production of folic acid (disodium) follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Large reactors are used to carry out the condensation, glutamation, and oxidation reactions.

Purification: The product is purified using crystallization or chromatography techniques.

Drying and Packaging: The purified folic acid (disodium) is dried and packaged for distribution.

Análisis De Reacciones Químicas

Types of Reactions

Folic acid (disodium) undergoes various chemical reactions, including:

Reduction: Folic acid can be reduced to dihydrofolic acid and tetrahydrofolic acid by dihydrofolate reductase.

Methylation: Tetrahydrofolic acid participates in one-carbon transfer reactions, essential for the synthesis of purines and thymidylate.

Hydrolysis: Folic acid can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Dihydrofolate reductase enzyme, NADPH as a cofactor.

Methylation: S-adenosylmethionine as a methyl donor.

Hydrolysis: Acidic or basic solutions.

Major Products

Reduction: Dihydrofolic acid, tetrahydrofolic acid.

Methylation: Methylated derivatives of purines and thymidylate.

p-Aminobenzoic acid, glutamic acid.Aplicaciones Científicas De Investigación

Folic acid (disodium) has a wide range of scientific research applications:

Chemistry: Used as a reagent in the synthesis of various folate derivatives and antifolate drugs.

Biology: Studied for its role in DNA synthesis, repair, and methylation.

Medicine: Used in the treatment and prevention of folate deficiency, megaloblastic anemia, and as an adjunct in cancer therapy.

Industry: Added to fortified foods and dietary supplements to prevent folate deficiency in populations.

Mecanismo De Acción

Folic acid (disodium) is biochemically inactive and must be converted to its active forms, dihydrofolic acid and tetrahydrofolic acid, by the enzyme dihydrofolate reductase. These active forms participate in one-carbon transfer reactions essential for the synthesis of nucleotides and amino acids. The molecular targets include enzymes involved in DNA synthesis and repair, such as thymidylate synthase .

Comparación Con Compuestos Similares

Similar Compounds

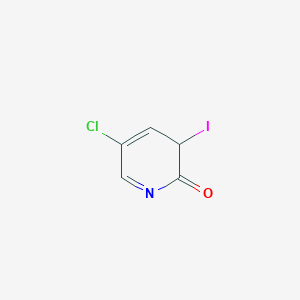

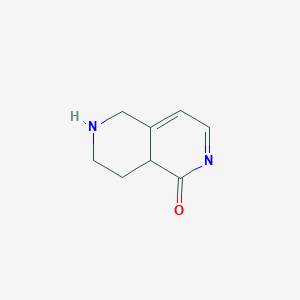

Methotrexate: An antifolate drug that inhibits dihydrofolate reductase, used in cancer therapy.

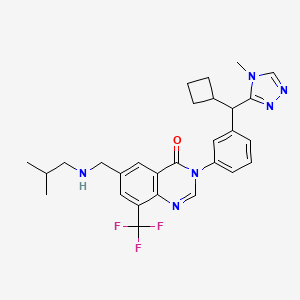

Pemetrexed: A multi-targeted antifolate that inhibits several folate-dependent enzymes, used in the treatment of various cancers.

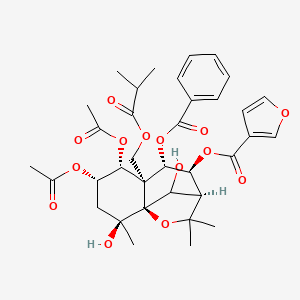

Leucovorin (Folinic Acid): A form of folic acid used to reduce the toxic effects of methotrexate.

Uniqueness

Folic acid (disodium) is unique in its role as a dietary supplement and its essential function in preventing folate deficiency-related health issues. Unlike antifolate drugs, it does not inhibit folate-dependent enzymes but rather serves as a precursor for the synthesis of active folate forms.

Propiedades

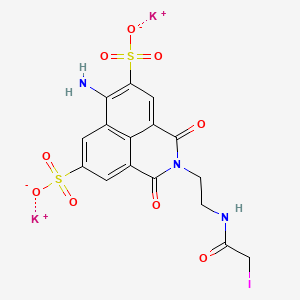

Fórmula molecular |

C19H17N7Na2O6 |

|---|---|

Peso molecular |

485.4 g/mol |

Nombre IUPAC |

disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C19H19N7O6.2Na/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);;/q;2*+1/p-2/t12-;;/m0../s1 |

Clave InChI |

SWIRFWUEJODNRG-LTCKWSDVSA-L |

SMILES isomérico |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+] |

SMILES canónico |

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)

![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)

![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)